molecular formula C5H7NO3 B13743278 Methyl 2-formamidoprop-2-enoate CAS No. 44804-84-4

Methyl 2-formamidoprop-2-enoate

Cat. No.: B13743278
CAS No.: 44804-84-4
M. Wt: 129.11 g/mol
InChI Key: SCXYNWWYWRWGLZ-UHFFFAOYSA-N
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Description

Methyl 2-formamidoprop-2-enoate is an organic compound with the molecular formula C5H7NO3 It is a derivative of acrylic acid and contains a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with formamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formamidoprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formamidoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-formamidoprop-2-enoate involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: A simpler ester of acrylic acid without the formamide group.

    Ethyl 2-formamidoprop-2-enoate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl 2-acetamidoprop-2-enoate: Contains an acetamide group instead of a formamide group.

Uniqueness

Methyl 2-formamidoprop-2-enoate is unique due to the presence of the formamide group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in simpler esters or other derivatives.

Properties

CAS No.

44804-84-4

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

methyl 2-formamidoprop-2-enoate

InChI

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h3H,1H2,2H3,(H,6,7)

InChI Key

SCXYNWWYWRWGLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)NC=O

Origin of Product

United States

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